(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride
CAS No.: 6730-09-2
Cat. No.: VC11652153
Molecular Formula: C6H14ClNO5
Molecular Weight: 215.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6730-09-2 |
|---|---|
| Molecular Formula | C6H14ClNO5 |
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1 |
| Standard InChI Key | QKPLRMLTKYXDST-OHXGPSCHSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O.Cl |
| Canonical SMILES | C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride is C₆H₁₄ClNO₅, with a molecular weight of 215.63 g/mol. Its stereochemical configuration is defined by the (3S,4R,5S,6R) designation, critical for its biological activity. The compound’s structure includes a hydroxymethyl group at position 6, an amino group at position 3, and three hydroxyl groups at positions 2, 4, and 5, forming a pyranose ring.
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | Not reported | |
| Flash Point | Not reported | |
| Optical Rotation | Dependent on stereochemistry |
The hydrochloride salt form enhances solubility in aqueous media, a property advantageous for pharmacological formulations. The exact mass is 215.07200 g/mol, and the compound’s polar surface area (PSA) of 102.18 Ų suggests high hydrophilicity, aligning with its sugar-like characteristics.
Synthesis and Preparation
The synthesis of this compound involves multi-step reactions starting from simpler sugar derivatives. A common approach includes:
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Protection of hydroxyl groups to direct regioselective amination.
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Introduction of the amino group via nucleophilic substitution or reductive amination.
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Deprotection and salt formation to yield the hydrochloride.
For example, precursor sugars like D-glucose may undergo selective oxidation and amination steps. The stereochemical integrity is maintained through chiral catalysts or enzymatic methods, ensuring the desired (3S,4R,5S,6R) configuration . Patent literature highlights analogous syntheses for related amino sugars, where chloroethyl carbamyl groups are introduced to enhance antitumor activity .
Biological Activities and Mechanisms
Interaction with Metabolic Pathways
Amino sugars are known modulators of glucose metabolism. The compound’s amino and hydroxyl groups enable interactions with enzymes such as hexokinase and glucosidases, potentially influencing glycogen synthesis or insulin signaling.
Antibacterial and Antiviral Applications
Amino sugars often disrupt bacterial cell wall synthesis by inhibiting peptidoglycan crosslinking. Additionally, their ability to mimic natural sugars may interfere with viral attachment mechanisms.
Comparative Analysis with Related Compounds
6-(Hydroxymethyl)-3-methylamino-oxane-2,4,5-triol Hydrochloride (CAS 7474-39-7)
This structurally similar compound (C₇H₁₆ClNO₅, MW 229.66 g/mol) features a methylamino group instead of a primary amine . The methyl substitution reduces polarity, potentially altering membrane permeability and biodistribution .
Alkyl Amino-Glucopyranoside Derivatives
Patent US4057684A describes derivatives with chloroethyl carbamyl groups, which exhibit enhanced water solubility and oral bioavailability compared to conventional nitrosoureas . These modifications highlight strategies to optimize the pharmacokinetics of amino sugar-based therapeutics .
Challenges and Future Directions
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Stereochemical Complexity: Achieving high enantiomeric purity remains a synthetic challenge, necessitating advanced chiral resolution techniques.
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Mechanistic Studies: Detailed in vivo and in vitro studies are required to elucidate the compound’s mode of action, particularly its antitumor and metabolic effects.
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Derivatization Strategies: Introducing functional groups (e.g., fluorinated or glycosylated moieties) could enhance target specificity and reduce off-target effects.
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